3,5-Difluoro-2-(trifluoromethoxy)benzonitrile
Overview
Description
3,5-Difluoro-2-(trifluoromethoxy)benzonitrile: is an organic compound characterized by the presence of fluorine atoms and a nitrile group attached to a benzene ring. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-2-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid
Biological Activity
3,5-Difluoro-2-(trifluoromethoxy)benzonitrile is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C9H4F5N
- Molecular Weight : 227.13 g/mol
The presence of multiple fluorine atoms contributes to the compound's lipophilicity and potential bioactivity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances the compound's binding affinity to certain receptors and enzymes, potentially modulating their activity.
Potential Targets:
- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor activity, particularly in the context of central nervous system disorders.
Biological Activity Data
Various studies have explored the biological activity of fluorinated compounds similar to this compound. The following table summarizes findings from relevant research:
Case Study 1: Inhibition of BCAT Enzymes
A study conducted on a series of benzonitrile derivatives demonstrated that compounds with trifluoromethyl substitutions exhibited significant inhibitory effects on branched-chain amino acid transaminases (BCAT). The most potent compound showed an IC50 value as low as 0.12 µM, indicating strong enzyme inhibition and potential therapeutic applications in metabolic disorders.
Case Study 2: Modulation of mGluR5 Receptors
Another investigation into compounds similar to this compound revealed that certain derivatives acted as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). These compounds exhibited high affinity and selectivity, suggesting a pathway for developing treatments for anxiety and schizophrenia.
Properties
IUPAC Name |
3,5-difluoro-2-(trifluoromethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO/c9-5-1-4(3-14)7(6(10)2-5)15-8(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEBTAWWFNYAFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)OC(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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